molecular formula C10H9NO2 B12045478 (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone CAS No. 71963-72-9

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone

Cat. No.: B12045478
CAS No.: 71963-72-9
M. Wt: 175.18 g/mol
InChI Key: HHPTWKXNGPGQJH-ZETCQYMHSA-N
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Description

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino acid derivative with an acid chloride, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.

    Substitution: The phenyl group in the compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone: shares similarities with other oxazolone derivatives, such as (4S)-4-Methyl-2-phenyl-5(4H)-thiazolone and (4S)-4-Methyl-2-phenyl-5(4H)-imidazolone.

    Thiazolones: and are structurally similar but contain sulfur and nitrogen atoms, respectively, in place of the oxygen atom in oxazolones.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities.

Properties

CAS No.

71963-72-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(4S)-4-methyl-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1

InChI Key

HHPTWKXNGPGQJH-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1C(=O)OC(=N1)C2=CC=CC=C2

Canonical SMILES

CC1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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